(6-Hydroxy-3-oxopiperazin-2-YL)acetic acid

Physicochemical Properties Hydrophilicity Drug-likeness

Researchers designing peptidomimetics often face solubility limits with standard scaffolds. (6-Hydroxy-3-oxopiperazin-2-yl)acetic acid overcomes this with an XLogP of -4.4, ensuring high aqueous solubility. • 2-Oxopiperazine core constrains backbone conformation for peptoid-like rigidity • 6-Hydroxy group permits esterification, etherification, or oxidation derivatization • Exact mass 174.06406 Da distinguishes from des-hydroxy analog (Δ15.99 Da) in LC-MS Supplied at ≥95% purity; ready for immediate dispatch.

Molecular Formula C6H10N2O4
Molecular Weight 174.15 g/mol
CAS No. 405214-38-2
Cat. No. B15370433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Hydroxy-3-oxopiperazin-2-YL)acetic acid
CAS405214-38-2
Molecular FormulaC6H10N2O4
Molecular Weight174.15 g/mol
Structural Identifiers
SMILESC1C(NC(C(=O)N1)CC(=O)O)O
InChIInChI=1S/C6H10N2O4/c9-4-2-7-6(12)3(8-4)1-5(10)11/h3-4,8-9H,1-2H2,(H,7,12)(H,10,11)
InChIKeyFNGCJQPRTAASTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Hydroxy-3-oxopiperazin-2-YL)acetic acid: Physicochemical Baseline


(6-Hydroxy-3-oxopiperazin-2-YL)acetic acid, also known as 2-(6-hydroxy-3-oxopiperazin-2-yl)acetic acid, is a heterocyclic compound classified as a 2-oxopiperazine derivative. Its core structure is a substituted piperazine ring featuring a 3-oxo group and a 6-hydroxy group, with an acetic acid moiety at the 2-position. The molecular formula is C6H10N2O4 and the molecular weight is 174.15 g/mol. Key computed physicochemical properties include a topological polar surface area and a logP value of -4.4 (XLogP3-AA) [1]. These properties, particularly the high polarity, distinguish it from related analogs and inform its potential utility in medicinal chemistry as a conformationally constrained peptidomimetic scaffold or a polar building block [2].

Why Analogs Cannot Substitute for (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid


Despite sharing the oxopiperazine acetic acid core with other compounds like (3-oxopiperazin-2-yl)acetic acid (CAS 405214-33-7) and (3-oxopiperazin-1-yl)acetic acid (CAS 25629-32-7), simple substitution is not chemically justified. The presence of the 6-hydroxy group on the piperazine ring of the target compound fundamentally alters its physicochemical profile. This single substitution increases molecular weight, hydrogen bond donor/acceptor capacity, and polarity (logP) [1], which are critical determinants of solubility, permeability, and intermolecular interactions [2]. These differences translate to potentially unique behavior in biological assays and synthetic applications, as detailed in the quantitative evidence below.

(6-Hydroxy-3-oxopiperazin-2-YL)acetic acid: Key Differentiation Evidence


Enhanced Polarity vs. In-Class Comparators

The target compound exhibits a significantly higher hydrophilicity compared to its nearest analog, (3-oxopiperazin-2-yl)acetic acid, due to the presence of the 6-hydroxy group. This is quantified by its computed XLogP3-AA value of -4.4, which is substantially lower than the typical range for less polar oxopiperazine acetic acid derivatives [1]. While a direct measured logP for the comparator is not available in primary sources, the structural difference (an additional hydroxyl group) is a well-established driver for a decrease in logP and an increase in aqueous solubility [2].

Physicochemical Properties Hydrophilicity Drug-likeness

Increased Hydrogen Bond Donor Capacity

The 6-hydroxy substitution directly increases the hydrogen bond donor count to 4, compared to 3 for its close analog, (3-oxopiperazin-2-yl)acetic acid [REFS-1, REFS-2]. This quantitative difference in H-bond donor count is critical for specific intermolecular interactions, such as those with water, biological targets, or in crystal packing.

Molecular Recognition Solubility Peptidomimetic Design

Distinct Molecular Weight and Formula

The target compound has a molecular formula of C6H10N2O4 and an exact mass of 174.06405680 Da. This differentiates it quantitatively from its common des-hydroxy analog, (3-oxopiperazin-2-yl)acetic acid, which has a formula of C6H10N2O3 and an exact mass of 158.0691 Da [REFS-1, REFS-2]. This 16 Da difference is crucial for accurate weighing, molarity calculations, and purity assessment by LC-MS.

Compound Handling Analytical Chemistry Procurement

Unique Scaffold for Constrained Peptidomimetic Design

While specific activity data for (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid is not publicly available in primary sources, its 2-oxopiperazine core is a well-established scaffold for creating conformationally constrained peptidomimetics. The 6-hydroxy group provides an additional synthetic handle for further functionalization, potentially enabling the synthesis of more diverse libraries compared to simpler oxopiperazine acetic acid derivatives [1]. Studies have shown that incorporating 2-oxopiperazine units into oligomers rigidifies their structure, which can lead to higher binding affinity for protein targets [2].

Peptidomimetics Combinatorial Chemistry Drug Discovery

(6-Hydroxy-3-oxopiperazin-2-YL)acetic acid: Research and Procurement Scenarios


Development of Highly Polar Peptidomimetic Libraries

Given its XLogP3-AA value of -4.4, this compound is an ideal candidate for synthesizing hydrophilic, constrained peptidomimetic oligomers. The 2-oxopiperazine ring introduces rigidity into peptoid-like backbones [1], while the 6-hydroxy group and low logP enhance aqueous solubility, a desirable trait for biological assays and drug development.

Hydroxyl Derivatization for Heterocyclic Building Blocks

The 6-hydroxy group provides a unique handle for further derivatization, such as esterification, etherification, or oxidation. This allows for the introduction of diverse chemical moieties without altering the core oxopiperazine scaffold. This capability is not present in simpler analogs like (3-oxopiperazin-2-yl)acetic acid [2].

Calibration and Purity Standards for LC-MS Analysis

The distinct exact mass of 174.06405680 Da serves as a reliable marker for the compound in LC-MS workflows. Its difference of 15.99 Da from the common des-hydroxy analog provides an unambiguous differentiation point for purity assessment and quantification, making it useful as a calibration standard or for confirming product identity in procurement [3].

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